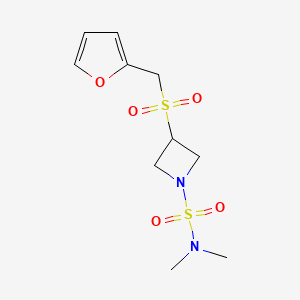
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound with complex molecular architecture. Known for its distinctive chemical structure, it draws interest from researchers in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of 5-Cyclopropyl-1H-pyrazole: : This step involves cyclopropylation of the pyrazole ring.
Attachment of the Morpholine-4-carbonyl group: : This can be achieved through a nucleophilic substitution reaction.
Attachment of the N-(2-ethoxyphenyl)acetamide group: : This final step can involve amide coupling reactions, such as those using carbodiimides as coupling agents.
Industrial Production Methods: The industrial production of this compound would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. Techniques such as batch or continuous flow chemistry may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound could undergo oxidation reactions, particularly at the pyrazole or ethoxyphenyl moieties.
Reduction: : Reduction reactions could target the carbonyl group, converting it into a hydroxyl group.
Substitution: : The compound can participate in various substitution reactions, especially at the nitrogen and oxygen functional groups.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Halogenation or alkylation reagents like bromine or methyl iodide under acidic or basic conditions.
Major Products: The major products formed from these reactions would depend on the specific reactants and conditions used. For instance, oxidation of the ethoxyphenyl group could yield hydroxylated derivatives, while reduction of the carbonyl could produce secondary alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and the development of novel synthetic methodologies involving pyrazole derivatives.
Biology: In biological contexts, it may serve as a lead compound for developing new bioactive molecules, particularly targeting specific enzymes or receptors.
Medicine: Medicinally, it holds potential for therapeutic applications due to its ability to interact with biological targets, possibly serving as an anti-inflammatory or anticancer agent.
Industry: Industrial applications may include its use as a precursor for the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide can be compared to other pyrazole derivatives:
2-(3-(Morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-methylphenyl)acetamide: : Similar structure but with a methyl group at the phenyl ring.
2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(phenyl)acetamide: : Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness: The uniqueness of this compound lies in the combination of its cyclopropyl, morpholine, and ethoxyphenyl groups, which confer specific steric and electronic properties, potentially leading to unique biological activities.
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-2-29-19-6-4-3-5-16(19)22-20(26)14-25-18(15-7-8-15)13-17(23-25)21(27)24-9-11-28-12-10-24/h3-6,13,15H,2,7-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRBNMVLFWKONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2432874.png)
![(Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide](/img/structure/B2432875.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2432876.png)

![4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid](/img/structure/B2432879.png)
![5-(Hydroxymethyl)-8-methyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)pyrano[2,3-c]pyridin-2-one](/img/structure/B2432882.png)
![(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2432883.png)
![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)

![(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide](/img/structure/B2432888.png)




